molecular formula C11H11BrN2O B11788964 N-(4-Bromobenzyl)-1-(oxazol-2-YL)methanamine CAS No. 1398504-17-0

N-(4-Bromobenzyl)-1-(oxazol-2-YL)methanamine

Cat. No.: B11788964
CAS No.: 1398504-17-0
M. Wt: 267.12 g/mol
InChI Key: OOYHQPUGFZBBDL-UHFFFAOYSA-N
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Description

N-(4-Bromobenzyl)-1-(oxazol-2-YL)methanamine is an organic compound that features a bromobenzyl group attached to an oxazolylmethanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Bromobenzyl)-1-(oxazol-2-YL)methanamine typically involves the reaction of 4-bromobenzyl chloride with oxazol-2-ylmethanamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-Bromobenzyl)-1-(oxazol-2-YL)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the bromobenzyl group to a benzyl group or other reduced forms.

    Substitution: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles, such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide, sodium thiolate, or alkoxide salts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, reduction may produce benzyl derivatives, and substitution can result in various substituted benzyl compounds.

Scientific Research Applications

N-(4-Bromobenzyl)-1-(oxazol-2-YL)methanamine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.

    Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-Bromobenzyl)-1-(oxazol-2-YL)methanamine involves its interaction with specific molecular targets and pathways. The bromobenzyl group can interact with various enzymes and receptors, modulating their activity. The oxazolylmethanamine moiety can also participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Chlorobenzyl)-1-(oxazol-2-YL)methanamine: Similar structure but with a chlorine atom instead of bromine.

    N-(4-Methylbenzyl)-1-(oxazol-2-YL)methanamine: Similar structure but with a methyl group instead of bromine.

    N-(4-Fluorobenzyl)-1-(oxazol-2-YL)methanamine: Similar structure but with a fluorine atom instead of bromine.

Uniqueness

N-(4-Bromobenzyl)-1-(oxazol-2-YL)methanamine is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The bromine atom can participate in halogen bonding and other interactions that are not possible with other substituents like chlorine, methyl, or fluorine.

Properties

CAS No.

1398504-17-0

Molecular Formula

C11H11BrN2O

Molecular Weight

267.12 g/mol

IUPAC Name

1-(4-bromophenyl)-N-(1,3-oxazol-2-ylmethyl)methanamine

InChI

InChI=1S/C11H11BrN2O/c12-10-3-1-9(2-4-10)7-13-8-11-14-5-6-15-11/h1-6,13H,7-8H2

InChI Key

OOYHQPUGFZBBDL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CNCC2=NC=CO2)Br

Origin of Product

United States

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